molecular formula C24H25N3O3 B271029 N-(2-ethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide

N-(2-ethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide

カタログ番号 B271029
分子量: 403.5 g/mol
InChIキー: KIOGGSJXMASSCB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-ethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is a chemical compound that has been widely used in scientific research. This compound is also known as EPTA, and it belongs to the class of phthalazinone derivatives. EPTA has been found to have several applications in the field of science, including its use as a pharmacological agent.

作用機序

The mechanism of action of EPTA is not fully understood. However, it has been reported that EPTA inhibits the activity of several enzymes that are involved in cancer cell growth and inflammation. EPTA has also been found to induce apoptosis (programmed cell death) in cancer cells, which could be one of the mechanisms by which it inhibits cancer cell growth. Additionally, EPTA has been reported to modulate the expression of several genes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
EPTA has been found to have several biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes that are involved in cancer cell growth and inflammation. Additionally, EPTA has been found to induce apoptosis in cancer cells, which could be one of the mechanisms by which it inhibits cancer cell growth. Furthermore, EPTA has been reported to modulate the expression of several genes that are involved in cancer cell growth and inflammation.

実験室実験の利点と制限

EPTA has several advantages as a pharmacological agent. It has been found to have potential therapeutic effects in the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, EPTA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. However, there are also limitations associated with the use of EPTA in lab experiments. For example, the mechanism of action of EPTA is not fully understood, which could limit its use in certain experiments. Additionally, the toxicity and side effects of EPTA have not been fully characterized, which could limit its use in certain applications.

将来の方向性

There are several future directions for the study of EPTA. One potential direction is the development of EPTA-based anticancer drugs. EPTA has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, further studies could be conducted to better understand the mechanism of action of EPTA, which could lead to the development of more effective drugs. Furthermore, the potential use of EPTA in the treatment of neurodegenerative disorders such as Alzheimer's disease could be explored in future studies.

合成法

The synthesis of EPTA involves the reaction of 2-aminobenzamide with ethyl 2-bromoacetate in the presence of potassium carbonate. The resulting product is then treated with hydrazine hydrate to obtain EPTA. This synthesis method has been reported in several research articles and has been found to be effective in producing high yields of EPTA.

科学的研究の応用

EPTA has been extensively studied for its pharmacological properties. It has been found to have potential therapeutic effects in the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders. EPTA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, EPTA has been found to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, EPTA has been reported to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.

特性

製品名

N-(2-ethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide

分子式

C24H25N3O3

分子量

403.5 g/mol

IUPAC名

N-(2-ethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2-yl)acetamide

InChI

InChI=1S/C24H25N3O3/c1-2-30-21-15-9-8-14-20(21)25-22(28)16-27-24(29)19-13-7-6-12-18(19)23(26-27)17-10-4-3-5-11-17/h3-5,8-11,14-15H,2,6-7,12-13,16H2,1H3,(H,25,28)

InChIキー

KIOGGSJXMASSCB-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4

正規SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。